molecular formula C15H19N5O2 B2523953 4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887464-30-4

4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2523953
CAS RN: 887464-30-4
M. Wt: 301.35
InChI Key: OGYYJVYFWKBJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. It works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. Allopurinol has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of imidazole derivatives, including methods for creating various substituted imidazoles, is a key area of research. Studies have detailed reactions involving NH-acidic heterocycles, demonstrating the formation of 4H-imidazoles through the interaction with specific azirines. These reactions are significant for generating novel compounds with potential pharmacological applications (Mukherjee-Müller et al., 1979).

Biological Activity

Research into the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles has yielded derivatives of polymethylenehypoxanthines, which serve as precursors for compounds with antiviral and antihypertensive activities. This illustrates the potential for creating therapeutically relevant compounds through synthetic chemistry (Nilov et al., 1995).

Antidepressant and Anxiolytic-like Activity

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. This study identifies potential ligands for these receptors, offering insights into the development of new antidepressant and anxiolytic drugs (Zagórska et al., 2015).

Antimicrobial Properties

The synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives highlight the ongoing efforts to discover new bio-active molecules. This research provides a foundation for developing new antimicrobial agents, showcasing the potential of such compounds in combating various bacterial and fungal infections (Desai et al., 2012).

Material Science Applications

The creation of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrates the intersection of organic synthesis and material science. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

properties

IUPAC Name

4,7-dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-5-7-18-10(3)9-20-11-12(16-14(18)20)17(4)15(22)19(8-6-2)13(11)21/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYYJVYFWKBJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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